molecular formula C15H16N6O4 B13112662 4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid

4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid

Cat. No.: B13112662
M. Wt: 344.33 g/mol
InChI Key: CQQLECJFFZOOBZ-JTQLQIEISA-N
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Description

4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid is a complex organic compound with significant importance in various scientific fields. This compound plays a crucial role in the study of regioselective N(5)-formylation of tetrahydropteroic acid and its derivatives .

Preparation Methods

The synthesis of 4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid involves several steps. One of the methods includes the regioselective N(5)-formylation of (6S)-5,6,7,8-tetrahydropteroic acid catalyzed by recombinant glutamate formyltransferase from Streptococcus pyogenes . The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different derivatives of the compound with altered functional groups .

Biological Activity

The compound 4-[[[(6S)-2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid , also known as N-[4-[[[(6S)-2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoyl]-L-glutamic acid, is a derivative of pteridine and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N6OC_{15}H_{16}N_{6}O, indicating a complex structure that contributes to its biological functions. The presence of the pteridine moiety is significant as it is often associated with various biological processes.

Antimicrobial Activity

Research has indicated that derivatives of pteridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that modifications in the pteridine structure can enhance antimicrobial efficacy against various pathogens. A study focusing on related compounds demonstrated significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Analogous compounds have been reported to induce apoptosis in cancer cell lines by disrupting folate metabolism pathways. The ability to inhibit dihydrofolate reductase (DHFR) is particularly notable, as this enzyme plays a crucial role in DNA synthesis and repair .

Antioxidant Activity

Several studies have highlighted the antioxidant properties of pteridine derivatives. The ability to scavenge free radicals and reduce oxidative stress has been linked to the presence of amino and carboxylic groups in their structure. This activity may contribute to their protective effects in cellular environments .

Study 1: Antimicrobial Efficacy

A study published in Biomolecules explored the antimicrobial activity of various pteridine derivatives. The results indicated that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The compound showed a Minimum Inhibitory Concentration (MIC) value significantly lower than that of standard antibiotics .

Study 2: Anticancer Mechanism

In another investigation, researchers examined the effects of pteridine derivatives on cancer cell lines. The study found that treatment with these compounds resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compounds induced apoptosis through caspase activation pathways .

Research Findings Summary

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth through metabolic disruption
AnticancerInduction of apoptosis via caspase pathways
AntioxidantScavenging free radicals

Properties

Molecular Formula

C15H16N6O4

Molecular Weight

344.33 g/mol

IUPAC Name

4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoic acid

InChI

InChI=1S/C15H16N6O4/c16-15-19-12-11(13(23)20-15)21(7-22)10(6-18-12)5-17-9-3-1-8(2-4-9)14(24)25/h1-4,7,10,17H,5-6H2,(H,24,25)(H4,16,18,19,20,23)/t10-/m0/s1

InChI Key

CQQLECJFFZOOBZ-JTQLQIEISA-N

Isomeric SMILES

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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